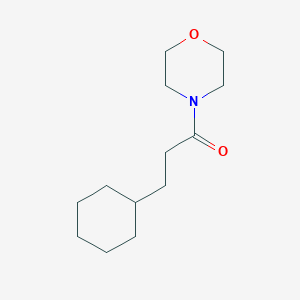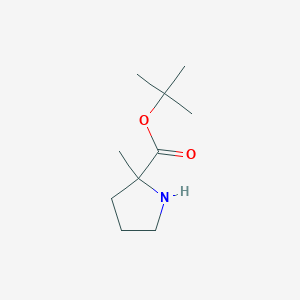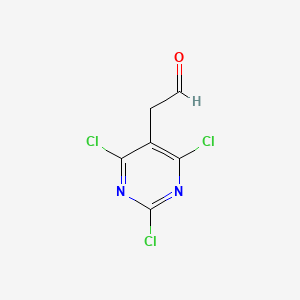![molecular formula C18H12ClFN4S B2440027 4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 956193-95-6](/img/structure/B2440027.png)
4-(4-chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine, also known as compound 5-amino-4-chloro-4-fluorophenyl-1,3-thiazole-2-pyrazole, is a new compound that was synthesized by a team of researchers from the University of Michigan in 2020. It has a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antidepressant Activity
The compound has been associated with antidepressant properties. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds similar in structure, which were evaluated for their antidepressant and neurotoxicity screening. Their study highlighted that certain compounds with electron-withdrawing chlorine atoms in specific positions exhibited notable antidepressant activity. The compounds demonstrated a significant reduction in immobility time in force swimming and tail suspension tests, implying potential utility as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Binge Eating Disorder Treatment
Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption, particularly in binge eating disorders. They evaluated the effects of various compounds, including a structurally similar compound to the one , as selective Orexin-1 Receptor antagonists. Their findings indicated that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and potentially other eating disorders with a compulsive component (Piccoli et al., 2012).
Analgesic and Anti-inflammatory Properties
Oliveira et al. (2017) investigated the analgesic, anti-inflammatory, and vasorelaxant effects of a new pyrazole derivative. They discovered that the compound reduced abdominal writhing and licking times in response to neurogenic and inflammatory pain, indicating its potential as an analgesic. Additionally, it showed anti-inflammatory properties by reducing carrageenan-induced paw edema and cell migration, suggesting its utility in treating inflammation-related disorders (Oliveira et al., 2017).
Breast Cancer Metastasis Inhibition
Wang et al. (2011) conducted a study involving virtual screening targeting the urokinase receptor, which led to the identification and synthesis of compounds, including a structurally similar compound. These compounds showed promising results in inhibiting breast cancer cell invasion, migration, adhesion, and angiogenesis. They also induced apoptosis in breast cancer cells, highlighting their potential as therapeutic agents for breast cancer (Wang et al., 2011).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4S/c19-12-7-5-11(6-8-12)14-9-22-24(17(14)21)18-23-16(10-25-18)13-3-1-2-4-15(13)20/h1-10H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVDDMMQPMXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)

![2-Cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2439948.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2439953.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2439957.png)
![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)
![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide](/img/structure/B2439966.png)